

structure-activity relationship (SAR) studies of 4-Ethoxypyridin-3-amine analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethoxypyridin-3-amine**

Cat. No.: **B162072**

[Get Quote](#)

Comparative Guide to 4-Ethoxypyridin-3-amine Analogs as LRRK2 Kinase Inhibitors

This guide provides a comparative analysis of **4-ethoxypyridin-3-amine** analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in the research and development of novel treatments for Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: Structure-Activity Relationship of 4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs

A key series of analogs based on a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold have been identified as potent inhibitors of LRRK2 kinase activity. The structure-activity relationship (SAR) studies for this series have led to the discovery of highly potent and selective compounds. Below is a summary of the key findings, focusing on the lead compound from this series.

Compound ID	Structure	LRRK2 IC50 (nM)	Key Structural Features
Compound 7	(Chemical structure of 4-ethoxy-N-(4-methyl-3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine)	6.8[1]	4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine core with a 4-methyl-3-(trifluoromethyl)phenyl substituent on the 2-amino group.
General Scaffold	(Chemical structure of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine)	-	The 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine core is a key structural motif for LRRK2 inhibition.

Note: A detailed SAR table with multiple analogs from the primary research article by Garofalo et al. was not publicly available. The data presented here focuses on the lead compound identified in a review of this work.

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of test compounds. This protocol is based on commonly used methods in the field, such as Homogeneous Time-Resolved Fluorescence (HTRF) and radiometric assays.

In Vitro LRRK2 Kinase Inhibition Assay (HTRF)

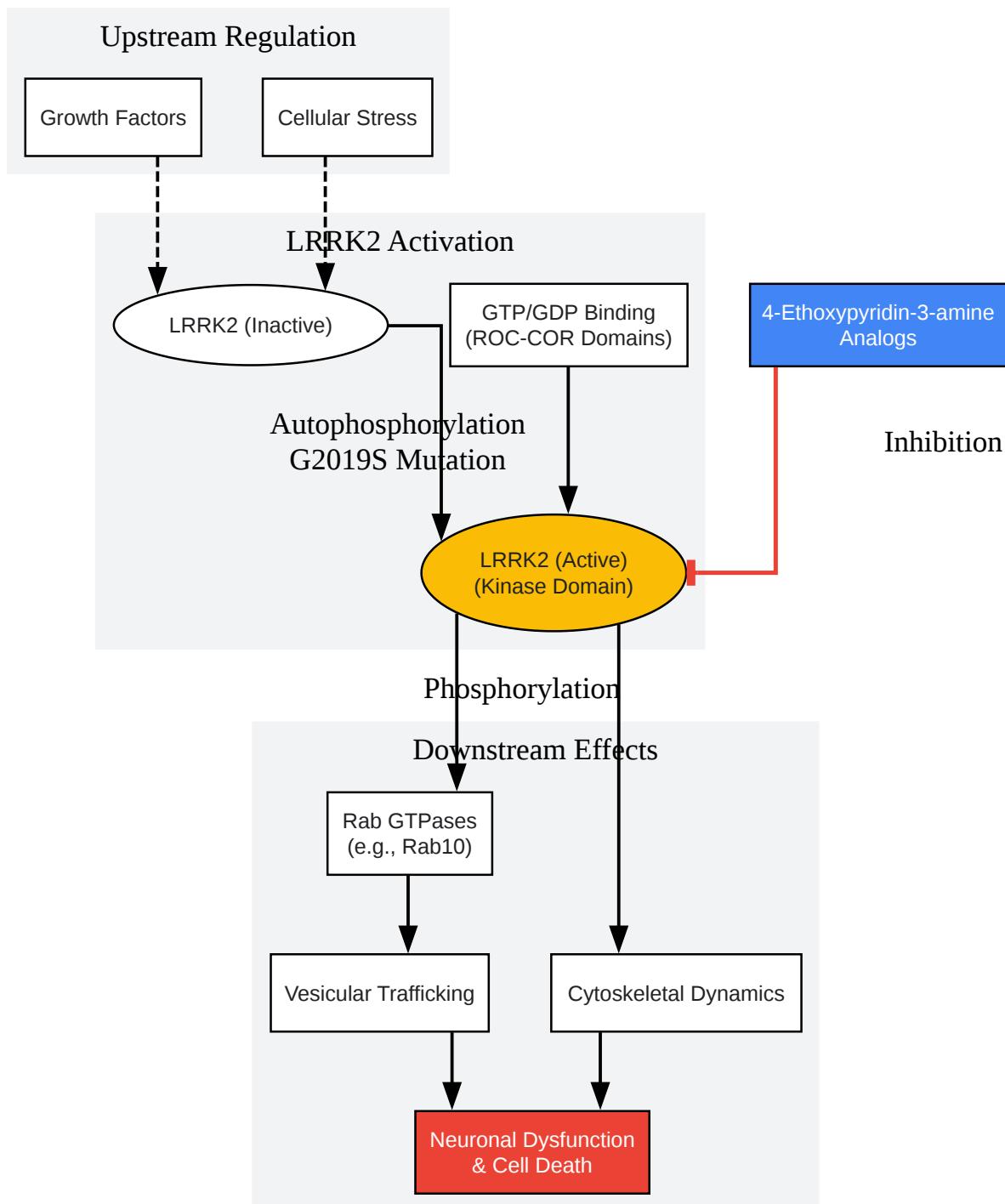
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against LRRK2 kinase.

Materials:

- Recombinant human LRRK2 (wild-type or mutant, e.g., G2019S)

- LRRKtide (a synthetic peptide substrate) or other suitable substrate like Rab10
- ATP (Adenosine triphosphate)
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
- Test compounds (solubilized in DMSO)
- HTRF Detection Reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)
- 384-well low-volume white microplates
- HTRF-compatible plate reader

Procedure:

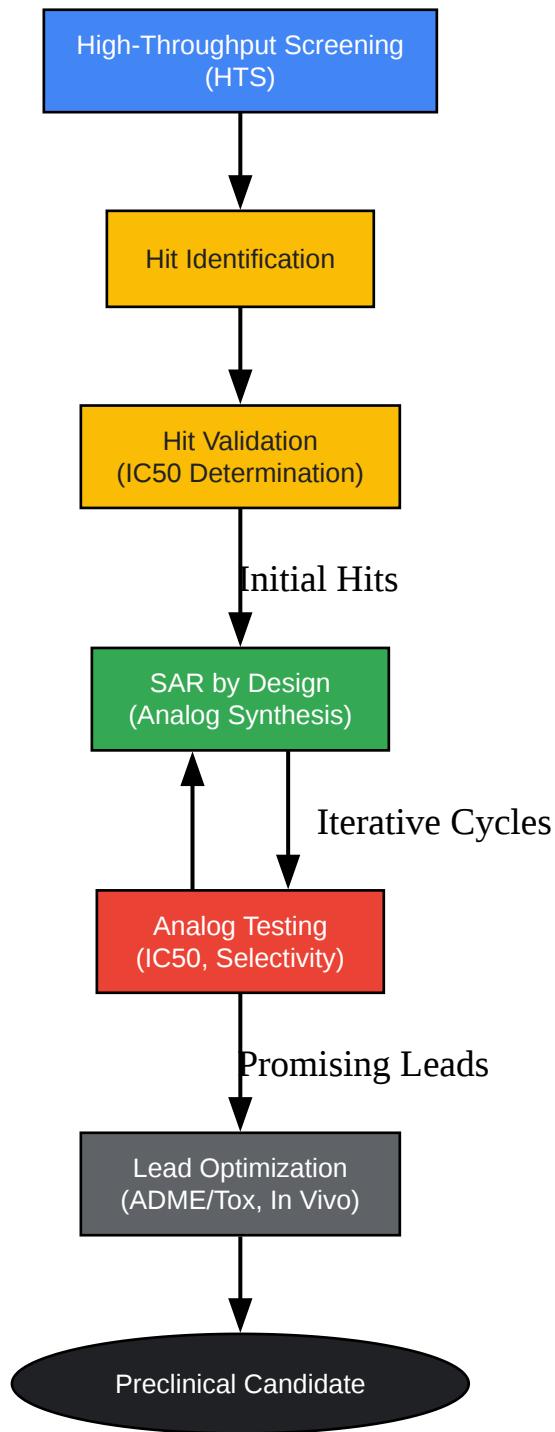

- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.
- Reaction Mixture Preparation: A reaction mixture containing LRRK2 enzyme and the peptide substrate in the assay buffer is prepared.
- Assay Protocol:
 - Add 2 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
 - Add 4 µL of the LRRK2 enzyme and substrate mixture to each well.
 - Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
 - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding the HTRF detection reagents.

- Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
- Data Analysis:
 - Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
 - The ratio of the emission signals is calculated, and the percent inhibition is determined relative to the DMSO control.
 - IC₅₀ values are calculated by fitting the percent inhibition data to a four-parameter logistic equation using appropriate software.

Mandatory Visualizations

LRRK2 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving LRRK2 and the point of inhibition by the **4-ethoxypyridin-3-amine** analogs. LRRK2 is a complex, multi-domain protein with both kinase and GTPase functions. Its kinase activity is implicated in the phosphorylation of several downstream substrates, including Rab GTPases, which are involved in vesicular trafficking. Pathogenic mutations, such as G2019S, lead to increased kinase activity, contributing to neuronal dysfunction.



[Click to download full resolution via product page](#)

Caption: Simplified LRRK2 signaling pathway and inhibitor action.

Experimental Workflow for SAR Studies

The diagram below outlines a typical workflow for conducting structure-activity relationship studies of kinase inhibitors, from initial screening to lead optimization.

[Click to download full resolution via product page](#)

Caption: Workflow for kinase inhibitor SAR studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structure-activity relationship (SAR) studies of 4-Ethoxypyridin-3-amine analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162072#structure-activity-relationship-sar-studies-of-4-ethoxypyridin-3-amine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

